3-ニトロピリジン-2-カルボキサミド

概要

説明

3-Nitropyridine-2-carboxamide is a chemical compound with diverse applications in scientific research . It has a molecular weight of 167.12 .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Molecular Structure Analysis

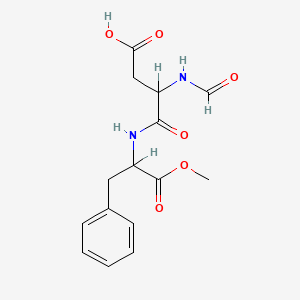

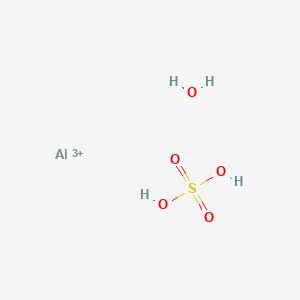

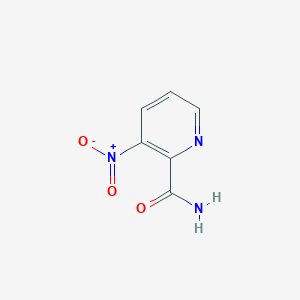

The molecular structure of 3-Nitropyridine-2-carboxamide is represented by the linear formula C6H5N3O3 .

Chemical Reactions Analysis

3-Nitropyridine can participate in oxidative amination reactions . When reacted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method, high regioselectivities and yields have been obtained .

Physical And Chemical Properties Analysis

3-Nitropyridine-2-carboxamide is a white to yellow solid . It has a storage temperature of 2-8°C .

科学的研究の応用

ウレアーゼ阻害

3-ニトロピリジン-2-カルボキサミド: 誘導体は、ウレアーゼ阻害剤としての可能性が探求されています。ウレアーゼは、尿素を二酸化炭素とアンモニアに分解する触媒となる酵素であり、胃癌や十二指腸癌などの様々な生命を脅かす病気に繋がる可能性があります。 そのため、ウレアーゼの阻害は、新たな治療薬の重要なターゲットとなっています .

分子ドッキング研究

これらの化合物は、分子ドッキング研究において、タンパク質の活性部位への基質の配向を予測するためにも使用されます。 これは、新規薬物の設計や分子レベルでの酵素-基質相互作用の理解に不可欠です .

速度論的研究

3-ニトロピリジン-2-カルボキサミド誘導体を用いた速度論的研究は、化学反応の速度とその影響要因を理解するのに役立ちます。 これは、最適な活性と安定性を備えた薬物の開発にとって不可欠です .

ADMEプロファイル分析

これらの化合物のADME(吸収、分布、代謝、排泄)プロファイルは、生物系内での挙動を予測するために分析されます。 この情報は、潜在的な薬物候補の安全性と有効性を評価するために不可欠です .

新規化合物の合成

3-ニトロピリジン-2-カルボキサミド: は、様々な新規化合物の合成における前駆体として機能します。 これらの新しい構造は、重要な薬理活性を持つ可能性があり、創薬において貴重なものです .

酵素とタンパク質の相互作用研究

これらの化合物に存在するカルボキサミド部分は、様々な酵素やタンパク質と水素結合を形成することができます。 この相互作用は、これらの生物分子の活性を阻害する可能性があり、これは新規医薬品の開発における望ましい特性です .

作用機序

Target of Action

It is known that nitrile-containing pharmaceuticals have been approved by the fda for the management of a broad range of clinical conditions . The incorporation of a nitrile group into lead compounds can bring additional benefits including enhanced binding affinity to the target .

Biochemical Pathways

It is known that all components of vitamin b3 are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (nad), its reduced form nadh, its phosphate parent nadp, and the reduced form nadph, collectively referred to as nad(p)(h) .

Result of Action

It is known that the reaction of pyridine and substituted pyridines with n2o5 in an organic solvent gives the n-nitropyridinium ion .

Safety and Hazards

生化学分析

Biochemical Properties

3-Nitropyridine-2-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity . This interaction is crucial in understanding its potential as an enzyme inhibitor in various biochemical pathways.

Cellular Effects

The effects of 3-Nitropyridine-2-carboxamide on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to impact the expression of certain genes involved in metabolic processes . Additionally, it can alter cell signaling pathways, leading to changes in cellular responses and functions.

Molecular Mechanism

At the molecular level, 3-Nitropyridine-2-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds and other interactions with their active sites . These interactions can lead to changes in gene expression and subsequent cellular responses, highlighting its potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Nitropyridine-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its efficacy in in vitro and in vivo studies . Long-term exposure to the compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 3-Nitropyridine-2-carboxamide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

3-Nitropyridine-2-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its role in these pathways can influence the overall metabolic state of cells and tissues, making it a valuable compound for studying metabolic regulation and potential therapeutic interventions.

Transport and Distribution

Within cells and tissues, 3-Nitropyridine-2-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine its localization and accumulation, which can affect its activity and function. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 3-Nitropyridine-2-carboxamide is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its activity and function can vary depending on its localization within the cell, highlighting the importance of understanding its subcellular distribution for effective therapeutic applications.

特性

IUPAC Name |

3-nitropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-6(10)5-4(9(11)12)2-1-3-8-5/h1-3H,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWLACQQQPKOSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00342230 | |

| Record name | 3-Nitro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59290-92-5 | |

| Record name | 3-Nitro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00342230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)

![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B1594306.png)